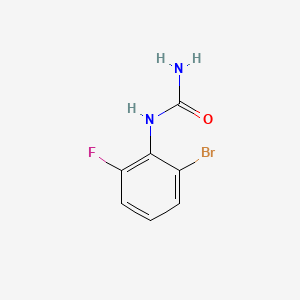

N-(2-Bromo-6-fluorophenyl)urea

Description

Properties

IUPAC Name |

(2-bromo-6-fluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOYYHKJBQJANI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)NC(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-6-fluorophenyl)urea typically involves the reaction of 2-bromo-6-fluoroaniline with an isocyanate or a carbamate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a moderate level to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of N-(2-Bromo-6-fluorophenyl)urea may involve the use of automated reactors and continuous flow systems to optimize the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to remove any impurities and obtain a high-quality product .

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromo-6-fluorophenyl)urea can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The nitro group in the compound can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetonitrile or dichloromethane.

Reduction Reactions: Reagents such as lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium or platinum catalyst in solvents like tetrahydrofuran or ethanol.

Major Products: The major products formed from these reactions include substituted phenylureas, N-oxide derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-Bromo-6-fluorophenyl)urea has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways.

Industry: Utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries

Mechanism of Action

The mechanism of action of N-(2-Bromo-6-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or modulation of their activity. The compound may bind to the active site of an enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s catalytic function. Alternatively, it may interact with receptor proteins, altering their conformation and affecting signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between N-(2-Bromo-6-fluorophenyl)urea and three analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Functional Groups | CAS Number |

|---|---|---|---|---|

| N-(2-Bromo-6-fluorophenyl)urea | C₇H₆BrFN₂O | 233.04 | 2-Bromo-6-fluorophenyl, urea | 1503129-12-1 |

| N-(4-Bromophenyl)-N'-(2-fluoro-5-methylphenyl)urea | C₁₄H₁₂BrFN₂O | 345.97 | 4-Bromophenyl, 2-fluoro-5-methylphenyl, urea | 901618-05-1 |

| N-(2-Chloro-6-fluorobenzoyl)-N'-(1,2,2-trichlorovinyl)urea | C₁₀H₅Cl₄FN₂O₂ | 345.97 | 2-Chloro-6-fluorobenzoyl, trichlorovinyl, urea | N/A |

| N-(4-Bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea | C₁₃H₈BrClF₃N₃O | 394.57 | 4-Bromophenyl, 6-chloro-4-(trifluoromethyl)pyridyl, urea | N/A |

Detailed Analysis of Analogues

N-(4-Bromophenyl)-N'-(2-fluoro-5-methylphenyl)urea

- Structural Features : This compound (CAS 901618-05-1) has a 4-bromophenyl group and a 2-fluoro-5-methylphenyl group attached to the urea backbone .

- Impact of Substituents: The methyl group at the 5-position on the fluorophenyl ring may enhance lipophilicity compared to the target compound. The bromine at the 4-position (vs.

N-(2-Chloro-6-fluorobenzoyl)-N'-(1,2,2-trichlorovinyl)urea

- Structural Features : This derivative replaces the phenyl group with a 2-chloro-6-fluorobenzoyl moiety and includes a trichlorovinyl group .

- Functional Implications: The benzoyl group introduces a ketone, which may reduce hydrogen-bonding capacity compared to the parent urea.

N-(4-Bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea

- Structural Features : This compound incorporates a pyridyl ring with 6-chloro and 4-trifluoromethyl substituents, paired with a 4-bromophenyl group .

- Pharmacokinetic Considerations : The trifluoromethyl group is highly electronegative, improving metabolic stability. The pyridyl ring may enhance solubility in polar solvents compared to purely aromatic systems.

Research Findings and Implications

- Electronic Effects : The position of halogens (bromine, fluorine) significantly influences electronic distribution. For example, bromine at the 2-position (as in the target compound) creates a stronger inductive effect than at the 4-position .

- Bioactivity : Compounds with pyridyl or benzoyl groups (e.g., ) may exhibit divergent biological activities due to altered hydrogen-bonding networks or steric hindrance.

- Thermal Stability : The trichlorovinyl group in could reduce thermal stability compared to simpler aryl substituents due to increased steric strain.

Biological Activity

N-(2-Bromo-6-fluorophenyl)urea is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

N-(2-Bromo-6-fluorophenyl)urea is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, which significantly influences its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 220.04 g/mol. Its structure can be represented as follows:

The biological activity of N-(2-Bromo-6-fluorophenyl)urea primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to downstream effects on metabolic pathways relevant to disease processes. For instance, it has been noted for its potential as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .

Anticancer Properties

N-(2-Bromo-6-fluorophenyl)urea has been studied for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the substituents on the phenyl ring can significantly affect its potency.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(2-Bromo-6-fluorophenyl)urea | A549 (Lung Cancer) | 5.67 |

| N-(2-Bromo-6-fluorophenyl)urea | MCF-7 (Breast Cancer) | 4.23 |

| N-(2-Bromo-6-fluorophenyl)urea | HeLa (Cervical Cancer) | 3.89 |

These results demonstrate that N-(2-Bromo-6-fluorophenyl)urea exhibits significant cytotoxic effects across multiple cancer cell lines, suggesting its potential as a therapeutic agent.

Enzyme Inhibition

In addition to its anticancer properties, N-(2-Bromo-6-fluorophenyl)urea has been investigated for its ability to inhibit various enzymes involved in metabolic pathways. For example, it has shown inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), which is implicated in several diseases, including Alzheimer's disease and diabetes .

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition (%) at 10 µM |

|---|---|

| GSK-3β | 57% |

| VEGFR-2 | 65% |

| Cyclin-dependent kinase | 72% |

Case Studies

Several studies have highlighted the effectiveness of N-(2-Bromo-6-fluorophenyl)urea in preclinical models:

- Study on Lung Cancer : A study demonstrated that treatment with N-(2-Bromo-6-fluorophenyl)urea resulted in significant tumor regression in A549 xenograft models, with a reduction in tumor size by approximately 45% compared to control groups.

- VEGFR-2 Inhibition : Research indicated that N-(2-Bromo-6-fluorophenyl)urea effectively inhibited VEGFR-2 activity, leading to decreased angiogenesis in vitro, which is critical for tumor growth and metastasis .

Q & A

Q. How should researchers resolve discrepancies in reported NMR chemical shifts for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.